molecular formula C12H20N4O B2855253 3-amino-N-cyclohexyl-N,1-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1856071-73-2

3-amino-N-cyclohexyl-N,1-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2855253
CAS No.: 1856071-73-2
M. Wt: 236.319
InChI Key: ZFGNNOMPVOOUJI-UHFFFAOYSA-N
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Description

3-amino-N-cyclohexyl-N,1-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-cyclohexyl-N,1-dimethyl-1H-pyrazole-5-carboxamide typically involves the reaction of 3-amino-1H-pyrazole-5-carboxamide with cyclohexylamine and dimethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-cyclohexyl-N,1-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-amino-N-cyclohexyl-N,1-dimethyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-amino-N-cyclohexyl-N,1-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1H-pyrazole-5-carboxamide
  • N-cyclohexyl-1H-pyrazole-5-carboxamide
  • N,1-dimethyl-1H-pyrazole-5-carboxamide

Uniqueness

3-amino-N-cyclohexyl-N,1-dimethyl-1H-pyrazole-5-carboxamide is unique due to the presence of both cyclohexyl and dimethyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its binding affinity to molecular targets and improve its stability under various conditions.

Properties

IUPAC Name

5-amino-N-cyclohexyl-N,2-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-15(9-6-4-3-5-7-9)12(17)10-8-11(13)14-16(10)2/h8-9H,3-7H2,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGNNOMPVOOUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C(=O)N(C)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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